molecular formula C18H20N2O B8462403 1-{6-[(1E)-N-(2,4,6-Trimethylphenyl)ethanimidoyl]pyridin-2-yl}ethan-1-one CAS No. 326613-32-5

1-{6-[(1E)-N-(2,4,6-Trimethylphenyl)ethanimidoyl]pyridin-2-yl}ethan-1-one

Cat. No.: B8462403
CAS No.: 326613-32-5
M. Wt: 280.4 g/mol
InChI Key: ZRJOCRXNEPUKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{6-[(1E)-N-(2,4,6-Trimethylphenyl)ethanimidoyl]pyridin-2-yl}ethan-1-one is a useful research compound. Its molecular formula is C18H20N2O and its molecular weight is 280.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

326613-32-5

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

1-[6-[C-methyl-N-(2,4,6-trimethylphenyl)carbonimidoyl]pyridin-2-yl]ethanone

InChI

InChI=1S/C18H20N2O/c1-11-9-12(2)18(13(3)10-11)19-14(4)16-7-6-8-17(20-16)15(5)21/h6-10H,1-5H3

InChI Key

ZRJOCRXNEPUKHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C(C)C2=NC(=CC=C2)C(=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-Diacetylpyridine (7.3 g, 44.8 mmol) (ex. Aldrich) and 2,4,6-trimethylaniline (5.74 g, 42.55 mmol) (ex. Aldrich) were dissolved in 450 ml of toluene. To this solution, 4 Å molecular sieves and a small amount of p-toluenesulphonic acid (0.22 mmol) (ex. Aldrich) were added. The mixture was refluxed for 16h. After filtration the solvent was removed in vacuo. Several crystallisations from ethanol yielded 3.42 g (28.7%) of monoimine (1). 1H-NMR (CDCl3) δ 8.55 (d, 1H, Py-Hm), 8.11 (d, 1H, Py-Hm), 7.92 (t, 1H, Py-Hp), 6.89 (s, 2H, ArH), 2.77 (s, 3H, Me), 2.27 (s, 3H, Me), 2.22 (s, 3H, Me), 1.99 (s, 6H, Me).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
5.74 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
catalyst
Reaction Step Two
Yield
28.7%

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